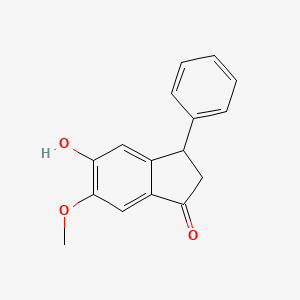
5-Hydroxy-6-methoxy-3-phenyl-2,3-dihydro-1H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-6-methoxy-3-phenyl-2,3-dihydro-1H-inden-1-one is a chemical compound that belongs to the class of indenones Indenones are bicyclic compounds containing a benzene ring fused to a cyclopentene ring with a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-6-methoxy-3-phenyl-2,3-dihydro-1H-inden-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-phenyl-2,3-dihydro-1H-inden-1-one with methoxy and hydroxy substituents under specific conditions. For instance, the compound can be synthesized by the oxidation of 3-phenyl-2,3-dihydro-1H-inden-1-one using chromium trioxide in acetic acid at a controlled temperature of 35-40°C .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques such as column chromatography and high vacuum distillation.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-6-methoxy-3-phenyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
5-Hydroxy-6-methoxy-3-phenyl-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antiviral and antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 5-Hydroxy-6-methoxy-3-phenyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
1H-Inden-1-one, 2,3-dihydro-: A structurally similar compound with a ketone group on the indenone ring.
1H-Inden-1-ol, 2,3-dihydro-: Similar structure but with a hydroxyl group instead of a ketone.
5,6-Dimethoxy-2,3-dihydro-1H-inden-1-one: Another derivative with methoxy groups on the aromatic ring.
Uniqueness
5-Hydroxy-6-methoxy-3-phenyl-2,3-dihydro-1H-inden-1-one is unique due to the presence of both hydroxy and methoxy groups, which may contribute to its distinct chemical reactivity and biological activity. These functional groups can influence the compound’s solubility, stability, and interaction with biological targets.
Properties
CAS No. |
54131-15-6 |
|---|---|
Molecular Formula |
C16H14O3 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
5-hydroxy-6-methoxy-3-phenyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C16H14O3/c1-19-16-9-13-12(8-15(16)18)11(7-14(13)17)10-5-3-2-4-6-10/h2-6,8-9,11,18H,7H2,1H3 |
InChI Key |
PWVJBSDKEUMUEW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(CC(=O)C2=C1)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















